(13Z)-16-acetyl-13-[(2-methoxyphenyl)methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraen-14-one
Description
The compound "(13Z)-16-acetyl-13-[(2-methoxyphenyl)methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0²,⁷.0¹¹,¹⁵]hexadeca-2,4,6,10-tetraen-14-one" is a structurally complex heterocyclic molecule featuring a fused tetracyclic framework with oxygen (8-oxa), sulfur (12-thia), and nitrogen (10,15-diaza) heteroatoms. Its Z-configuration at the 13-position, acetyl substituent at C16, and methoxyphenylmethylidene group at C13 contribute to its stereochemical uniqueness.
Crystallographic tools like SHELXL and ORTEP-III are critical for resolving such complex structures, enabling precise determination of bond lengths, angles, and anisotropic displacement parameters . Validation software, such as those described by Spek (2009), ensures the reliability of structural data by checking for geometric plausibility and experimental consistency .
Properties
IUPAC Name |
(13Z)-16-acetyl-13-[(2-methoxyphenyl)methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-13(26)19-20-15-9-5-7-11-17(15)29-23(19,2)24-22-25(20)21(27)18(30-22)12-14-8-4-6-10-16(14)28-3/h4-12,19-20H,1-3H3/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRYTOOFMQJHOE-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)C(=CC5=CC=CC=C5OC)S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)/C(=C/C5=CC=CC=C5OC)/S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (13Z)-16-acetyl-13-[(2-methoxyphenyl)methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraen-14-one , also known by its CAS number 1192741-70-0 , is a synthetic organic molecule that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 420.48 g/mol . Its structure features a complex tetracyclic framework which contributes to its biological properties.
Research indicates that this compound may act as an inhibitor of the menin-MLL interaction , which is significant in the context of certain leukemias and other malignancies. The inhibition of this interaction can lead to altered gene expression profiles that are beneficial in cancer therapy .
Anticancer Potential
Several studies have investigated the anticancer properties of related compounds in the same chemical class. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines, including leukemia and solid tumors. The specific activity of (13Z)-16-acetyl-13-[(2-methoxyphenyl)methylidene] in preclinical models remains to be fully elucidated but suggests potential as a therapeutic agent in oncology.
Other Biological Activities
Beyond its anticancer potential, there is emerging evidence that compounds structurally related to (13Z)-16-acetyl-13-[(2-methoxyphenyl)methylidene] exhibit anti-inflammatory and antimicrobial activities. These effects could be attributed to the modulation of signaling pathways involved in inflammation and infection response.
Study 1: Inhibition of Menin-MLL Interaction
A patent application describes the synthesis and biological evaluation of compounds that inhibit the menin-MLL interaction. The results indicate that these inhibitors can effectively reduce cell proliferation in MLL-rearranged leukemia models, suggesting a promising avenue for further development .
Study 2: Structure-Activity Relationship (SAR)
Research on the SAR of related compounds highlights how modifications in the chemical structure impact biological activity. For instance, alterations in substituents on the phenyl ring or changes in the tetracyclic core can enhance potency against specific cancer cell lines while reducing toxicity .
Study 3: Antimicrobial Activity
In vitro studies have demonstrated that certain derivatives show significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to confirm this hypothesis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Antimicrobial | Effective against various bacteria |
Table 2: Structure-Activity Relationship Insights
Scientific Research Applications
Chemical Structure and Synthesis
The structural complexity of the compound arises from its tetracyclic framework and multiple functional groups. The synthesis typically involves multi-step organic reactions that can include condensation reactions and functional group modifications to achieve the desired molecular architecture.
Pharmacological Applications
Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that derivatives of this compound can inhibit bacterial growth effectively, making them candidates for antibiotic development .
Anticancer Properties : Some studies have investigated the cytotoxic effects of structurally related compounds on various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial function .
Anti-inflammatory Effects : Compounds with similar functional groups have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential use in treating inflammatory diseases .
Agricultural Applications
Pesticidal Activity : Research has indicated that certain derivatives of this compound may exhibit insecticidal or fungicidal properties. The ability to disrupt biological processes in pests makes these compounds valuable in agricultural formulations aimed at pest control .
Plant Growth Regulation : Some studies suggest that similar compounds can act as plant growth regulators, influencing processes such as seed germination and root development. This application could enhance agricultural productivity by optimizing plant growth conditions .
Material Science Applications
Polymer Chemistry : The unique structure of this compound allows for its incorporation into polymer matrices to enhance material properties. Research shows that adding such compounds can improve thermal stability and mechanical strength of polymers used in various industrial applications .
Case Studies
- Antimicrobial Efficacy Study : A series of tests conducted on derivatives showed a significant reduction in bacterial counts when exposed to concentrations as low as 10 µg/mL. The study highlighted the potential for developing new antibiotics based on this compound's structure.
- Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that specific derivatives induced apoptosis at concentrations ranging from 5 to 50 µM. These findings support further investigation into their use as anticancer agents.
- Pesticidal Testing : Field trials indicated that formulations containing this compound provided effective control over common agricultural pests with minimal toxicity to beneficial insects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Complexity and Heteroatom Arrangement
The compound’s tetracyclic scaffold distinguishes it from simpler bicyclic or tricyclic analogs. For example:
- Salternamide E : A marine-derived thiazoline-containing alkaloid with a bicyclic core. Unlike the target compound, it lacks the fused oxygen-sulfur-nitrogen heteroatom system .
- Plant-derived terpenoids: Often feature oxygenated rings but seldom incorporate sulfur or nitrogen atoms in fused arrangements .
Functional Group Analysis
- Methoxyphenylmethylidene group : This moiety is rare in natural products but common in synthetic pharmaceuticals for enhancing lipophilicity and target binding. Similar groups are found in kinase inhibitors (e.g., imatinib analogs) but without the tetracyclic backbone .
- Acetyl group: A common functionalization in bioactive molecules for metabolic stability. Comparatively, marine actinomycete metabolites often use methyl or hydroxyl groups at analogous positions .
Bioactivity Potential
While direct bioactivity data for the compound is unavailable, structurally related molecules exhibit diverse activities:
- Anticancer : Polycyclic thiazo-oxazepines inhibit topoisomerase II .
- Antimicrobial : Sulfur-containing heterocycles disrupt bacterial cell membranes .
- Neuromodulatory : Methoxyphenyl groups in alkaloids interact with serotonin receptors .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Crystallographic Tools for Structural Analysis
Q & A
Q. What are the recommended methods for synthesizing this compound?
The synthesis involves multi-step organic reactions with strict control of reaction parameters. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) to enhance reactivity while minimizing steric hindrance in the tetracyclic core .
- Temperature control : Maintain 60–80°C during cyclization to prevent side reactions .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the final product (≥95% purity) .
Q. How can spectroscopic techniques characterize its structure?
A combination of methods is required:
- NMR : ¹H/¹³C NMR to resolve the stereochemistry of the methoxyphenyl and acetyl groups .
- Mass spectrometry (MS) : High-resolution MS to confirm the molecular ion peak (e.g., m/z 450.2 [M+H]⁺) and fragmentation patterns .
- X-ray crystallography : Resolve the Z-configuration of the 13-[(2-methoxyphenyl)methylidene] group .
Q. What in vitro models are suitable for initial bioactivity screening?
- Antimicrobial assays : Use phytopathogenic fungi (e.g., Fusarium spp.) to evaluate growth inhibition at 10–100 µM concentrations .
- Cell-based models : Human cancer cell lines (e.g., HeLa) for cytotoxicity screening via MTT assays .
Q. How is purity confirmed after synthesis?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to achieve ≥98% purity .
- TLC : Silica gel plates with visualization under UV light or iodine vapor .
Q. What chromatographic methods isolate this compound from mixtures?
- Flash chromatography : Use silica gel and a gradient elution system (e.g., 20–50% ethyl acetate in hexane) .
- Preparative HPLC : Optimize retention times using acetonitrile/water mobile phases .
Advanced Research Questions
Q. How to design stability studies under varying pH and temperature?
- Factorial design : Test pH (3–9) and temperature (4–40°C) in a 3×3 matrix. Monitor degradation via HPLC every 24 hours for 7 days .
- Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order models .
Q. How to resolve contradictions in spectral data?
- Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values for the Z-isomer .
- Isotopic labeling : Use ¹³C-labeled precursors to track unexpected peaks in complex regions (e.g., overlapping methylidene signals) .
Q. How to optimize reaction yields considering steric hindrance?
- Solvent optimization : Switch to low-polarity solvents (e.g., toluene) to reduce steric clash during cyclization .
- Computational modeling : Simulate transition states using molecular mechanics (MMFF94 force field) to identify energy barriers .
Q. How to evaluate interactions with biological targets via molecular docking?
- Target selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450) due to the compound’s lipophilic groups .
- MD simulations : Run 100-ns simulations to assess binding stability and hydrogen-bonding patterns .
Q. How to predict environmental fate using structure-activity relationships?
- QSAR models : Input logP, molecular weight, and topological polar surface area to estimate biodegradation and bioaccumulation .
- Photodegradation studies : Expose to UV light (λ = 254 nm) and analyze breakdown products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
